molecular formula C6H8F2O B151909 4,4-Difluorocyclohexanone CAS No. 22515-18-0

4,4-Difluorocyclohexanone

Cat. No. B151909
CAS RN: 22515-18-0
M. Wt: 134.12 g/mol
InChI Key: NYYSPVRERVXMLJ-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanone is a fluorinated cyclohexanone derivative, a compound of interest in the field of organic chemistry due to its potential applications in synthesis and material science. The presence of fluorine atoms can significantly alter the physical and chemical properties of a molecule, making such compounds valuable for various chemical transformations and material properties.

Synthesis Analysis

The synthesis of fluorinated cyclohexanone derivatives can be achieved through various methods. For instance, the total synthesis of dichroanal B and dichroanone involves a Pd(0)-catalyzed reductive cyclization to obtain a hexahydrofluorenone intermediate . Another approach for synthesizing enantiopure 1,4-difluoro-cyclohexenes, which are closely related to 4,4-difluorocyclohexanone, uses a two-directional double cross-metathesis reaction followed by electrophilic fluorination . Additionally, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a highly fluorinated cyclohexane, demonstrates the impact of axial fluorines on the cyclohexane ring .

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexanones is influenced by the electronegativity of fluorine atoms. For example, the all-cis hexafluorocyclohexane exhibits a high molecular dipole due to the clustering of electronegative fluorine atoms, which also affects the molecule's chair conformation and intermolecular distances . The structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt has been studied in various states, revealing a highly delocalized double U-enol(ate) form .

Chemical Reactions Analysis

Fluorinated cyclohexanones can undergo various chemical reactions. The reactivity of mono- and diprotonated 4-heterocyclohexanones has been studied, showing that diprotonation increases reactivity in polyalkoxyalkylation reactions with aromatic hydrocarbons . The synthesis of cis and trans 2,6-difluorocyclohexanones from cyclohexanone involves the successive introduction of fluorine atoms, demonstrating the utility of fluorine NMR for structural analysis .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the cyclohexanone ring alters the compound's physical and chemical properties. For example, the synthesis of liquid crystalline polymers containing a 4-methyl-cyclohexanone moiety linked with polymethylene spacers shows that these polymers form nematic mesophases and exhibit certain degrees of crystallinity . The quantitative analysis of dimethylcyclohexenes by gas chromatography provides insights into the correlation between structure and physical properties . The molecular and crystal structures of a 4'-hydroxy derivative of a methylated cyclohexanone reveal the impact of hydrogen bonding on the molecule's conformation .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

4,4-Difluorocyclohexanone derivatives play a crucial role in organocatalysis and asymmetric synthesis. For instance, they are involved in highly stereoselective and recyclable organocatalysis for asymmetric Michael addition of cyclohexanone to nitroolefins, showcasing high yields and excellent diastereoselectivities (Miao & Wang, 2008). Furthermore, they participate in stereoselective synthesis, such as the synthesis of substituted bicyclo[3.3.1]nonan-9-ones through additions of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one (Andrew et al., 2000).

Synthesis of β-Keto Esters and Building Blocks

4,4-Difluorocyclohexanone derivatives are pivotal in the synthesis of β-keto esters and various building blocks for natural products and medicinal chemistry. An efficient, scalable one-pot methodology utilizes these compounds for the synthesis of 4,4-disubstituted cyclohexane β-keto esters, highlighting their importance in constructing complex molecular architectures (Degraffenreid et al., 2007).

Catalysis and Selective Hydrogenation

These compounds are also integral to catalytic processes and selective hydrogenation. A particular study demonstrates the use of a Pd@carbon nitride catalyst, showing high activity and promoting the selective formation of cyclohexanone under mild conditions, emphasizing the role of 4,4-Difluorocyclohexanone in catalytic efficiency and selectivity (Wang et al., 2011).

Biocatalysis and Baeyer-Villiger Oxidations

In biocatalysis, strains of Escherichia coli overexpressing cyclohexanone monooxygenase have been utilized for Baeyer-Villiger oxidations of 4-mono- and 4,4-disubstituted cyclohexanones. This showcases the versatility of 4,4-Difluorocyclohexanone derivatives in enzymatic reactions and the production of chiral building blocks (Mihovilovic et al., 2001).

Material Science and Polymer Synthesis

Furthermore, these derivatives find applications in material science and polymer synthesis. For instance, they are used in the synthesis of high-performance polyesters from bio-based materials, such as poly(1,4-cyclohexanedimethylene furandicarboxylate) (PCF), synthesized from furandicarboxylic acid (FDCA) and 1,4-cyclohexanedimethanol (CHDM), indicating their potential in developing sustainable, high-performance materials (Wang et al., 2018).

Safety And Hazards

4,4-Difluorocyclohexanone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

4,4-difluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYSPVRERVXMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578318
Record name 4,4-Difluorocyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexanone

CAS RN

22515-18-0
Record name 4,4-Difluorocyclohexanone
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Record name 4,4-Difluorocyclohexan-1-one
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Record name 4,4-Difluorocyclohexan-1-one
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Synthesis routes and methods I

Procedure details

The inside of a reactor was sufficiently dried by vacuum heating, and the atmosphere inside the reactor was replaced with dry nitrogen. The reactor was charged with 2000 ml of dichloromethane and 128.4 ml (1.5 mol) of oxalyl chloride at −78° C. After the dropwise addition of 233 ml (3.0 mol) of DMSO, the mixture was stirred at −78° C. After 10 minutes had elapsed, a dichloromethane (300 ml) solution of 136.1 g (1.0 mol) of 4,4-difluorocyclohexanol was added dropwise to the mixture using a syringe over 10 minutes. After stirring the reaction mixture at −78° C. for 40 minutes and at −45° C. for 40 minutes, N,N-diisopropylethylamine (500 ml) was added to the reaction mixture. After stirring the mixture at 0° C. for 20 minutes, a saturated ammonium chloride aqueous solution (1000 ml) was added to the mixture to terminate the reaction. The mixture was then extracted three times with dichloromethane (3000 ml). The organic layer was washed with 1N hydrochloric acid and a saturated salt solution, and dried over magnesium sulfate. After removing anhydrous magnesium sulfate using a Buchner funnel, the solvent was evaporated. The residue was distilled under reduced pressure (30 mmHg) to obtain 4,4-difluorocyclohexanone (118.9 g (yield: 85%)).
Name
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
136.1 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
128.4 mL
Type
reactant
Reaction Step Five
Quantity
2000 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The product of Step A, 8,8-difluoro-1,4-dioxospiro[4.5]decane was dissolved in acetone (90 ml) and 3N HCl (900 ml), and stirred until the reaction finished. Then, the reaction mixture was extracted with DCM, washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The obtained residue was used in the next reaction without further purification.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8,8-difluoro-1,4-dioxospiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorocyclohexanone
Reactant of Route 2
4,4-Difluorocyclohexanone
Reactant of Route 3
4,4-Difluorocyclohexanone
Reactant of Route 4
4,4-Difluorocyclohexanone
Reactant of Route 5
4,4-Difluorocyclohexanone
Reactant of Route 6
4,4-Difluorocyclohexanone

Citations

For This Compound
49
Citations
RE Lack, C Ganter, JD Roberts - Journal of the American …, 1968 - ACS Publications
Therates of ring inversion and conformational equilibration of 6, 6-difluoro-c «-decal-2-one and 10-methyl-6, 6-difluoro-c/i-decal-2-one have been determined using fluorine magnetic …
Number of citations: 20 pubs.acs.org
X Chen, B Pierce, W Naing, ML Grapperhaus… - Bioorganic & medicinal …, 2010 - Elsevier
Focused SAR studies were carried out around 5-heteroaryl and 1-amide portions of the 2-chlorobenzamide scaffold, resulting in the discovery of a potent, metabolically stable and …
Number of citations: 50 www.sciencedirect.com
L Kötzner, M Leutzsch, S Sievers, S Patil… - Angewandte Chemie …, 2016 - Wiley Online Library
A divergent approach to enantioenriched 2H‐ and 3H‐pyrroles catalyzed by a spirocyclic phosphoric acid is reported that makes use of a Fischer‐type indolization and a [1,5]‐alkyl shift. …
Number of citations: 33 onlinelibrary.wiley.com
OO Grygorenko, KP Melnykov - Chemistry of Heterocyclic Compounds, 2019 - Springer
Recent advances in synthetic and medicinal chemistry of saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties are surveyed, including results …
Number of citations: 2 link.springer.com
FAL Anet, G Chmurny, J Krane - Journal of the American Chemical …, 1973 - ACS Publications
a protons and thesingle 7 proton, respectively. The line of the 7 proton broadens greatly below—180 and splits into a doublet below—184. 11 The a-proton line merely broadens …
Number of citations: 69 pubs.acs.org
PSM Amado, LMT Frija, JAS Coelho… - The Journal of …, 2021 - ACS Publications
A novel protocol for the preparation of non-symmetrical 1,2,4,5-tetraoxanes and 1,2,4-trioxanes, promoted by the heterogeneous silica sulfuric acid (SSA) catalyst, is reported. Different …
Number of citations: 13 pubs.acs.org
WR Dolbier, JH Alonso - Journal of the American Chemical …, 1973 - ACS Publications
(3) Estimated forcyclization of trimethylenemethane as-~ 13 kcal/mol: JJ Gajewski, ibid., 93, 4450 (1971).(4) 3 was prepared by a process essentially identical with that used by Conia6 …
Number of citations: 13 pubs.acs.org
E Jecs, EJ Miller, RJ Wilson, HH Nguyen… - ACS medicinal …, 2018 - ACS Publications
A structure–activity relationship study of potent TIQ15-derived CXCR4 antagonists is reported. In this investigation, the TIQ15 side-chain was constrained to improve its drug properties. …
Number of citations: 13 pubs.acs.org
G Papeo, H Posteri, D Borghi, AA Busel… - Journal of Medicinal …, 2015 - ACS Publications
The nuclear protein poly(ADP-ribose) polymerase-1 (PARP-1) has a well-established role in the signaling and repair of DNA and is a prominent target in oncology, as testified by the …
Number of citations: 104 pubs.acs.org
MH Baker, AB Foster, L Hegedus… - Biomedical mass …, 1984 - Wiley Online Library
Metabolism of 1,1,1,2,2‐pentafluorohexane with liver microsomes from phenobarbital‐treated rats gave only one metabolite, namely, the 5‐hydroxy derivative. Under similar conditions 1…
Number of citations: 5 onlinelibrary.wiley.com

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